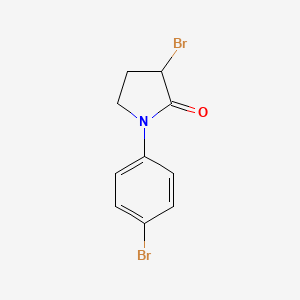

3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-(4-bromophenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Br2NO/c11-7-1-3-8(4-2-7)13-6-5-9(12)10(13)14/h1-4,9H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUUGICKQIQTLKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1Br)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341300-86-4 | |

| Record name | 3-bromo-1-(4-bromophenyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

CAS number and identifiers for 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one

This technical guide details the chemical identity, synthesis, and application of 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one (CAS 1341300-86-4), a specialized dual-functionalized scaffold used in medicinal chemistry.

Executive Summary & Chemical Identity

3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one is a high-value heterocyclic intermediate characterized by a pyrrolidin-2-one (lactam) core substituted with a bromine atom at the

This compound serves as a divergent synthesis scaffold in drug discovery. Its unique structure offers two distinct "warheads" for chemical modification:

-

Aliphatic Bromide (C3): Highly reactive toward nucleophilic substitution (

), allowing the introduction of amines, azides, or thiols. -

Aromatic Bromide (N-Aryl): A stable handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

Table 1: Chemical Identifiers & Properties

| Property | Specification |

| CAS Number | 1341300-86-4 |

| IUPAC Name | 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one |

| Molecular Formula | |

| Molecular Weight | 318.99 g/mol |

| Appearance | Viscous colorless to pale yellow liquid or low-melting solid |

| Solubility | Soluble in DCM, DMSO, DMF, Methanol; Insoluble in water |

| InChI Key | DUOANANYKYXIQY-UHFFFAOYSA-N |

| SMILES | BrC1CCN(C1=O)c2ccc(Br)cc2 |

Synthetic Utility & Mechanism

The strategic value of this compound lies in its ability to access complex pharmacological cores, such as Factor Xa inhibitors and androgen receptor modulators, through sequential functionalization.

Synthesis Protocol (Primary Route)

The most robust synthesis involves the cyclization of 4-bromoaniline with 2,4-dibromobutyryl chloride. This method builds the pyrrolidinone ring while simultaneously installing the critical halogen substituents.

Step-by-Step Methodology:

-

Acylation: 4-Bromoaniline is dissolved in dichloromethane (DCM) with a base (triethylamine or pyridine) at 0°C. 2,4-Dibromobutyryl chloride is added dropwise. The aniline nitrogen attacks the acyl chloride, displacing chloride to form the linear amide intermediate: N-(4-bromophenyl)-2,4-dibromobutanamide.

-

Cyclization: The intermediate is treated with a stronger base (e.g., NaH in THF or via Phase Transfer Catalysis using 50% NaOH/TBAB). The amide nitrogen is deprotonated, attacking the

-carbon (C4 of the butyryl chain) to displace the terminal bromine. -

Result: Formation of the five-membered lactam ring with the

-bromine (C3) intact.

Mechanism of Action (Chemical Logic)

The synthesis relies on the differing reactivity of the electrophiles. The acyl chloride is the hardest electrophile, reacting first with the amine. The alkyl bromide at the

Visualization: Synthesis Pathway

Figure 1: Two-step one-pot synthesis via acylation followed by base-mediated cyclization.

Divergent Functionalization Strategies

Once synthesized, CAS 1341300-86-4 acts as a branching point for library generation.

Pathway A: Nucleophilic Substitution (C3)

The C3-bromine is an

-

Reagents: Sodium azide (

), primary/secondary amines, thiols. -

Outcome: Formation of 3-amino, 3-azido (Click chemistry precursor), or 3-thio pyrrolidinones.

-

Stereochemistry: Inversion of configuration occurs at C3 if a chiral starting material is used; however, the racemic mixture is standard for this CAS.

Pathway B: Cross-Coupling (N-Aryl)

The C(aryl)-Br bond is stable to the conditions used in Pathway A, allowing for orthogonal functionalization.

-

Reagents: Aryl boronic acids (Suzuki), amines (Buchwald).

-

Catalyst:

or -

Outcome: Extension of the aromatic system, critical for increasing lipophilicity or targeting specific protein pockets.

Visualization: Divergent Synthesis

Figure 2: Orthogonal functionalization of the aliphatic and aromatic bromide handles.

Safety & Handling Protocols

This compound is an

-

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed (H302).

-

Skin/Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).

-

Lachrymator:

-bromo carbonyls are potent lachrymators (tear gas agents). Handle only in a fume hood.

-

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of the lactam or bromide displacement may occur over time).

-

Disposal: Halogenated organic waste streams. Do not release into drains due to potential aquatic toxicity (H411).

References

-

Sigma-Aldrich. 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one Product Detail. Merck KGaA.

-

PubChem. Compound Summary: 3-bromo-1-(4-bromophenyl)pyrrolidin-2-one. National Library of Medicine.

-

CymitQuimica. Building Blocks: 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one.

-

Fluorochem. Product Analysis: 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one.

Sources

1H NMR and 13C NMR spectral data for 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one

An In-depth Technical Guide

Topic: A Predictive and Interpretive Guide to the ¹H and ¹³C NMR Spectra of 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one

Audience: Researchers, scientists, and drug development professionals.

Abstract

Molecular Structure and Predicted NMR Environments

The structural features of 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one dictate a unique and predictable set of NMR signals. Understanding these features is the first step in a rigorous spectral interpretation.

The molecule is composed of two key moieties: a substituted pyrrolidin-2-one (a γ-lactam) ring and a 4-bromophenyl group attached to the lactam nitrogen. The critical features influencing the NMR spectrum are:

-

The Pyrrolidin-2-one Ring: This five-membered ring contains a chiral center at the C3 position, substituted with a bromine atom. This chirality renders the methylene protons at C4 (H4a, H4b) and potentially C5 diastereotopic, meaning they are chemically non-equivalent and will exhibit distinct chemical shifts and couplings.

-

The 4-Bromophenyl Group: This para-substituted aromatic ring will produce a characteristic signal pattern due to the magnetic symmetry of the ring.

-

Electron-Withdrawing Groups: The presence of the carbonyl group, the amide nitrogen, and two bromine atoms significantly influences the electronic environment of nearby nuclei, causing predictable deshielding effects and downfield shifts in the spectrum.[1][2]

Below is the chemical structure with standardized numbering for NMR assignment purposes.

Caption: Structure of 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one with atom numbering.

Predicted ¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum is predicted by analyzing the electronic environment of each unique proton. The chemical shifts are estimated based on standard values for similar functional groups, with adjustments for the effects of nearby substituents.[3][4]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Assigned Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration | Rationale |

| H2'/H6' | ~7.65 | d (doublet) | J = ~8.8 Hz | 2H | Aromatic protons ortho to the lactam nitrogen, part of an AA'BB' system. |

| H3'/H5' | ~7.55 | d (doublet) | J = ~8.8 Hz | 2H | Aromatic protons ortho to the bromine, part of an AA'BB' system. |

| H3 | ~4.60 | dd (doublet of doublets) | ³JH3-H4a = ~8.0 Hz, ³JH3-H4b = ~4.0 Hz | 1H | Methine proton deshielded by adjacent bromine and carbonyl group. |

| H5a / H5b | ~3.80 - 3.95 | m (multiplet) | - | 2H | Methylene protons adjacent to the amide nitrogen, shifted downfield. |

| H4a / H4b | ~2.50 - 2.80 | m (multiplet) | - | 2H | Diastereotopic methylene protons, complex splitting due to geminal and vicinal coupling. |

Expert Interpretation

-

Aromatic Region (7.50 - 7.70 ppm): The 4-bromophenyl group is a classic example of a para-disubstituted benzene ring with substituents of differing electronic influence. This gives rise to a symmetrical AA'BB' spin system, which often appears as two distinct doublets. The protons ortho to the nitrogen (H2'/H6') are expected to be slightly downfield compared to those ortho to the bromine (H3'/H5') due to the amide functionality. The coupling constant between these ortho protons is typically in the range of 8-9 Hz.[5]

-

Pyrrolidin-2-one Ring (2.50 - 4.60 ppm):

-

H3 Proton: Located at the chiral center and directly adjacent to the highly electronegative bromine atom, the H3 proton is expected to be the most downfield signal of the aliphatic ring system. Its multiplicity will be a doublet of doublets (dd) at a minimum, arising from coupling to the two non-equivalent H4 protons.[6]

-

H5 Protons: These protons are bonded to the carbon adjacent to the amide nitrogen. The deshielding effect of the nitrogen shifts this signal significantly downfield. They will appear as a complex multiplet due to coupling with the two H4 protons.

-

H4 Protons: The C4 protons are diastereotopic due to the adjacent C3 stereocenter. This chemical non-equivalence means they will have different chemical shifts and will couple not only with H3 and H5 but also with each other (geminal coupling). This results in a complex, often overlapping multiplet in the more upfield region of the ring system. Resolving this region may require 2D NMR techniques.

-

Predicted ¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides one signal for each chemically unique carbon atom. The chemical shifts are highly dependent on hybridization and the electronic effects of substituents.[7]

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Assigned Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 (C=O) | ~172.5 | Carbonyl carbon of the γ-lactam, characteristically downfield. |

| C1' | ~138.0 | Aromatic quaternary carbon bonded to nitrogen. |

| C3'/C5' | ~132.5 | Aromatic carbons ortho to bromine. |

| C2'/C6' | ~121.0 | Aromatic carbons ortho to nitrogen. |

| C4' | ~119.0 | Aromatic quaternary carbon bonded to bromine. |

| C5 | ~48.0 | Aliphatic carbon adjacent to the amide nitrogen. |

| C3 | ~45.0 | Aliphatic carbon bonded to bromine, significantly deshielded. |

| C4 | ~32.0 | Aliphatic methylene carbon, typically the most upfield in the ring. |

Expert Interpretation

-

Carbonyl Carbon (C2): The lactam carbonyl carbon is expected at the far downfield end of the spectrum, typically around 170-175 ppm, which is a highly diagnostic region.

-

Aromatic Carbons (119 - 138 ppm): Four distinct signals are predicted for the 4-bromophenyl ring. The quaternary carbons (C1' and C4') are often broader and less intense than the protonated carbons. The carbon atom bonded to bromine (C4') is shifted upfield relative to unsubstituted benzene due to the halogen's shielding properties, while the carbons ortho and meta to the bromine show predictable shifts.

-

Pyrrolidin-2-one Carbons (32 - 48 ppm):

-

C3: The direct attachment of bromine causes a strong downfield shift.

-

C5: This carbon is bonded to the amide nitrogen, resulting in a downfield shift compared to a standard alkane but less than the C3 carbon.

-

C4: As a simple methylene carbon in the ring, it is expected to be the most shielded (most upfield) of the three aliphatic ring carbons.

-

Experimental Protocol and Verification

While the above predictions provide a strong analytical framework, experimental verification is paramount for unequivocal structural confirmation. The following section outlines a standard protocol for acquiring high-quality NMR data for this compound.

Workflow for Structural Elucidation

Caption: Standard workflow for NMR-based structural confirmation.

Step-by-Step Acquisition Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of the solid compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) within a clean, dry vial.[8] Transfer the solution to a standard 5 mm NMR tube. CDCl₃ is a common first choice due to its good solubilizing power for many organic compounds and its relatively clean spectral window.

-

Instrument Setup: The experiment should be performed on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.

-

¹H NMR Acquisition:

-

Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).[9]

-

Spectral Width: Set to cover a range of approximately -2 to 12 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 16-64 scans, depending on sample concentration, should provide an excellent signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Use a standard proton-decoupled pulse program with Nuclear Overhauser Effect (NOE) enhancement (e.g., 'zgpg30' on Bruker systems).[9]

-

Spectral Width: Set to cover a range of 0 to 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C, 1024 or more scans are typically required for a good spectrum.

-

The Causality Behind Experimental Choices

-

Choice of Solvent: While CDCl₃ is standard, significant signal overlap in the ¹H spectrum, particularly in the aliphatic region, could obscure interpretation. In such cases, employing an aromatic solvent like benzene-d₆ can be a powerful strategy. The anisotropic nature of the benzene ring interacts with the solute, inducing Aromatic Solvent-Induced Shifts (ASIS) that can separate otherwise overlapping signals.[10][11] Protons located at the positive end of the solute's dipole moment will experience greater shielding (upfield shift), providing an additional layer of structural information.

-

2D NMR for Unambiguous Assignment: If the 1D spectra are complex, 2D NMR experiments are not just helpful; they are essential for a self-validating and trustworthy assignment.

-

COSY (Correlation Spectroscopy): Will reveal which protons are spin-coupled to each other, confirming the connectivity between H3, H4, and H5, and within the aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton signal with the carbon signal to which it is attached, definitively linking the ¹H and ¹³C assignments.[12]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for assigning quaternary carbons (like C1', C4', and C2) by observing their correlation to nearby protons.[12]

-

Conclusion

This guide provides a robust, predictive framework for the ¹H and ¹³C NMR spectra of 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one. The analysis, grounded in established spectroscopic principles, details the expected chemical shifts and coupling patterns for all unique nuclei within the molecule. The provided experimental protocols offer a clear and validated pathway for researchers to acquire and confirm this data. By combining predictive analysis with a strategic experimental approach, including the potential use of advanced 2D NMR techniques, scientists can confidently achieve complete and accurate structural elucidation of this and related compounds, facilitating progress in drug discovery and chemical development.

References

-

New Journal of Chemistry. Supplementary data. Available from: [Link]

-

Nanalysis. (2019, September 03). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Available from: [Link]

-

Chavelas-Hernández, L., et al. (2019, December 09). A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze β-Lactams. Georgian National Academy of Sciences. Available from: [Link]

-

Ismael, S., AL-Mashal, F., & Saeed, B. Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Available from: [Link]

-

University of Regensburg. Chemical shifts. Available from: [Link]

-

University of Durham. (Br) Bromine NMR. Available from: [Link]

-

Barker, G., et al. Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopy Monitoring, Scope and Syn. ACS Publications. Available from: [Link]

-

Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydride, and their N-substituted imides. Canadian Journal of Chemistry, 45(15), 1829-1835. Available from: [Link]

-

PubChem. 3-bromo-1-(4-bromophenyl)pyrrolidin-2-one. National Center for Biotechnology Information. Available from: [Link]

-

Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Available from: [Link]

-

Zarea, A., et al. (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. Molecules, 22(7), 1198. Available from: [Link]

-

ACG Publications. Records of Natural Products-SI. Available from: [Link]

-

Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Available from: [Link]

-

ResearchGate. (2025, August 09). Synthesis and 1H NMR spectra of some 1‐aryl‐2,5‐pyrrolidinediones. Available from: [Link]

-

AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available from: [Link]

-

Thanigaimani, K., et al. (2019). A new chalcone structure of (E)-1-(4-Bromophenyl)-3-(napthalen-2-yl)prop-2-en-1-one: Synthesis, structural characterizations, quantum chemical investigations and biological evaluations. Chemical Data Collections, 24, 100287. Available from: [Link]

-

JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available from: [Link]

-

Napolitano, J. G., et al. (2011). On the Configuration of Five‐Membered Rings: A Spin–Spin Coupling Constant Approach. Chemistry – A European Journal, 17(23), 6338–6347. Available from: [Link]

-

PubChem. 3-bromo-1-(4-chlorophenyl)pyrrolidin-2-one. National Center for Biotechnology Information. Available from: [Link]

-

Chemistry Steps. (2020, January 31). NMR spectroscopy - An Easy Introduction. Available from: [Link]

-

Arshad, N., et al. (2018). Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. Chemistry Central Journal, 12(1), 84. Available from: [Link]

-

MDPI. (2023, December 18). (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione. Available from: [Link]

-

Sychrovský, V., et al. (2005). A Complete Set of NMR Chemical Shifts and Spin-Spin Coupling Constants for L-Alanyl-L-alanine Zwitterion and Analysis of Its Conformation in Solution. Journal of the American Chemical Society, 127(48), 17079–17089. Available from: [Link]

-

Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Available from: [Link]

-

Kwan, E. E. (2012, January 31). Lecture 3: Coupling Constants. Harvard University. Available from: [Link]

Sources

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Sci-Hub. On the Configuration of Five‐Membered Rings: A Spin–Spin Coupling Constant Approach / Chemistry – A European Journal, 2011 [sci-hub.red]

- 7. azooptics.com [azooptics.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]

- 11. thieme-connect.com [thieme-connect.com]

- 12. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Safety Data Sheet (SDS) Architecture and Operational Handling of Brominated Lactams

Introduction

Brominated lactams—specifically

In a drug development context, researchers often handle novel derivatives lacking established Safety Data Sheets (SDS). This guide provides a framework for predictive hazard profiling and a self-validating handling protocol to ensure safety in the absence of compound-specific regulatory data.

Part 1: The Chemical Hazard Profile (Mechanism of Action)

To safely handle these compounds, one must understand the causality of their toxicity.[1] The hazard is not merely "irritation"; it is a specific biochemical reactivity.

The Alkylation-Sensitization Nexus

Brominated lactams are "double-barreled" electrophiles.

-

The

-Bromo Motif: The carbon adjacent to the carbonyl is highly electrophilic. It can alkylate DNA (genotoxicity) or cysteine residues in proteins (cytotoxicity) via nucleophilic substitution ( -

The Lactam Ring: The cyclic amide is under ring strain (especially in

-lactams). Nucleophilic attack by serum proteins (e.g., lysine residues) opens the ring, covalently binding the drug to the protein. This forms a hapten-carrier complex , the primary trigger for IgE-mediated anaphylaxis and T-cell mediated contact dermatitis.

Visualization: The Haptenization Pathway

The following diagram illustrates how brominated lactams bypass standard metabolic detoxification to trigger an immune response.

Caption: Mechanism of protein haptenization by brominated lactams, leading to sensitization.

Part 2: Interpreting and Authoring the SDS (R&D Context)

When working with novel brominated lactams, commercial SDSs may be unavailable. You must treat the compound as a Category 1 Sensitizer and Category 1B Skin Corrosive by default until proven otherwise.

Critical GHS Classifications (Section 2)

If you are generating an internal SDS or risk assessment, the following classifications are mandatory for this chemical class based on Structure-Activity Relationship (SAR).

| Hazard Class | Category | Hazard Statement (H-Code) | Justification |

| Skin Sensitization | Cat 1A | H317 : May cause an allergic skin reaction.[2] | High reactivity of lactam ring with skin proteins. |

| Skin Corr./Irrit. | Cat 1B | H314 : Causes severe skin burns and eye damage.[2][3] | |

| Resp. Sensitization | Cat 1 | H334 : May cause allergy/asthma symptoms if inhaled.[4] | Inhalation of dust/aerosol can trigger respiratory anaphylaxis. |

| Acute Tox.[2][3][4][5] (Oral) | Cat 4 | H302 : Harmful if swallowed.[2][5][6] | General toxicity of halogenated organics. |

Stability & Reactivity (Section 10)

-

Conditions to Avoid: Light (UV) and Moisture.

-

Reasoning: The C-Br bond has a dissociation energy of ~280 kJ/mol, making it susceptible to homolytic cleavage by UV light, generating radical species. The lactam ring is susceptible to hydrolysis, which is catalyzed by trace acids formed from bromide degradation.

-

-

Incompatible Materials: Strong bases (rapid hydrolysis/polymerization), nucleophiles (amines, thiols).

Part 3: Operational Handling Protocol (Self-Validating)

This protocol uses a "Zero-Exposure, Self-Validating" approach. "Self-validating" means the workflow includes steps that physically confirm safety (e.g., colorimetric checks) before the operator proceeds.

The "Red-Light" Weighing Rule

Because of the photolytic instability of the C-Br bond, all solid handling should occur under amber light or in a room with UV-filtered lighting.

The Workflow

PPE Requirements: Double nitrile gloves (0.11mm min), Tyvek lab coat (sleeve covers recommended), and P3/N99 respiratory protection if handling solids outside a glovebox.

Caption: Self-validating workflow for handling brominated lactams. SM = Starting Material.

Decontamination and Quenching

Never dispose of active brominated lactams directly.

-

Quenching Agent: Treat waste or glassware with a 10% aqueous solution of sodium sulfite (

) (to reduce active bromine species) mixed with 1M NaOH (to hydrolyze the lactam ring). -

Validation: Check pH > 12. Allow to stand for 1 hour. Run a TLC of the waste supernatant to ensure the starting material spot has disappeared before pouring into the halogenated waste drum.

Part 4: Emergency Response

Skin Contact (The "Speed" Factor)

Standard washing is insufficient due to the alkylating nature.

-

Immediate Action: Drench with water immediately.[1][3] Do not wipe (wiping drives the alkylator deeper).

-

Soap: Use a polyethylene glycol (PEG)-based cleanser if available, or copious soap/water.

-

Medical: Seek evaluation for potential sensitization. Note the compound class to the physician (potential for delayed hypersensitivity).

Spills

-

Isolate: Evacuate the immediate area (respiratory risk).

-

Neutralize: Cover spill with a mixture of sand and soda ash (

). -

Clean: Do not use acetone (can increase skin permeation if residue remains). Use soapy water.[4]

References

-

National Institutes of Health (NIH). Beta-Lactam potentiators to re-sensitize resistant pathogens: Discovery, development, clinical use and the way forward. (2021). Retrieved from [Link]

-

Association of the Scientific Medical Societies in Germany (AWMF). Guideline on diagnostic procedures for suspected hypersensitivity to beta-lactam antibiotics. (2023).[5][6][7] Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. (2012). Retrieved from [Link]

-

American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. (2015).[1][6][8] Retrieved from [Link]

Sources

- 1. dollycorporation.com [dollycorporation.com]

- 2. wellnessshop.s3.ca-central-1.amazonaws.com [wellnessshop.s3.ca-central-1.amazonaws.com]

- 3. carlroth.com [carlroth.com]

- 4. dcfinechemicals.com [dcfinechemicals.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. louisville.edu [louisville.edu]

- 7. youtube.com [youtube.com]

- 8. fishersci.com [fishersci.com]

Thermodynamic Stability & Degradation Profiling: 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one

[1]

Executive Summary: The Stability Paradox

3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one (CAS: 40557-20-8) represents a critical structural motif in the synthesis of Factor Xa inhibitors and other anticoagulant pharmacophores.[1] While the pyrrolidinone core offers a rigid scaffold for receptor binding, the C3-bromo substituent introduces a "stability paradox." It is synthetically versatile (allowing nucleophilic substitution) but thermodynamically labile, prone to spontaneous dehydrohalogenation and hydrolysis.

This guide moves beyond basic safety data sheets to analyze the thermodynamic driving forces governing the degradation of this molecule.[1] We provide a mechanistic breakdown of its instability and a self-validating protocol for establishing its degradation profile in a drug development context.

Molecular Architecture & Reactivity Hotspots[1]

To understand the thermodynamic stability, we must first map the electronic and steric pressures within the molecule.

| Feature | Structural Locus | Thermodynamic Implication |

| Electrophilic Center | C3-Bromine (α-halo carbonyl) | High energy bond.[1] The electron-withdrawing carbonyl makes the C3-proton acidic ( |

| Conjugation Bridge | N-Aryl Bond | The lone pair on Nitrogen is delocalized into both the carbonyl and the phenyl ring.[1] This reduces the basicity of the nitrogen but stabilizes the lactam bond against hydrolysis relative to N-alkyl analogs.[1] |

| Leaving Group | Bromine | Bromide ( |

Thermodynamic Degradation Pathways

The degradation of 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one is not random; it follows specific pathways driven by the minimization of Gibbs Free Energy (

Pathway A: Dehydrobromination (The Dominant Vector)

The most thermodynamically favorable degradation route is the elimination of hydrogen bromide (HBr) to form 1-(4-bromophenyl)-1,5-dihydro-2H-pyrrol-2-one .[1]

-

Driving Force: Formation of a conjugated

-system.[1] The new C=C double bond conjugates with the carbonyl group, significantly lowering the enthalpy of the system. -

Mechanism: E2 or E1cb elimination.[1] The C3 proton is removed by a base (or solvent), and the bromide leaves, creating the double bond.

Pathway B: Lactam Hydrolysis

While 5-membered lactams are kinetically stable, thermodynamic equilibrium favors ring opening in the presence of strong acids or bases and water.[1]

-

Product: 2-bromo-4-((4-bromophenyl)amino)butanoic acid (or its salt).[1]

-

Driving Force: Relief of torsional strain, although 5-membered rings have low strain.[1] This pathway is usually secondary to elimination unless the pH is extreme.[1]

Pathway C: Radical Debromination (Photolytic)

Aryl bromides are susceptible to homolytic cleavage under UV light.[1]

-

Mechanism: The C-Br bond on the phenyl ring (Bond Dissociation Energy

kcal/mol) can cleave, generating a phenyl radical which abstracts a proton from the solvent.[1] -

Result: Formation of des-bromo impurities, which are often difficult to separate chromatographically.[1]

Visualizing the Degradation Network

The following diagram illustrates the causal relationships and intermediates in the degradation cascade.

Figure 1: Mechanistic degradation map showing the three primary thermodynamic sinks for the parent molecule.

Experimental Validation Protocol

To quantify these theoretical risks, a Forced Degradation Study (Stress Testing) is required.[1] This protocol is designed to be self-validating: if the mass balance (assay + impurities) does not close, the method detects its own failure (e.g., non-chromatographic volatile species).

Stress Testing Matrix[1]

Perform these experiments at a concentration of 1 mg/mL in Acetonitrile/Water.

| Stressor | Condition | Target Degradation | Mechanistic Insight |

| Thermal | 5-20% | Assesses pure thermodynamic elimination rates (Pathway A).[1] | |

| Hydrolytic (Acid) | 0.1 N HCl, | 5-20% | Probes lactam stability vs. leaving group stability.[1] |

| Hydrolytic (Base) | 0.1 N NaOH, RT, 4h | 5-20% | Critical: Base rapidly accelerates elimination (E2) over hydrolysis.[1] Expect rapid formation of the unsaturated lactam. |

| Oxidative | 3% | 5-20% | Checks for N-oxide formation or ring oxidation.[1] |

| Photic | 1.2 million lux hours | N/A | Validates sensitivity of the aryl-bromide bond (Pathway C).[1] |

Analytical Method (HPLC-UV/MS)

Do not rely solely on UV.[1] The elimination product has a significantly different extinction coefficient due to conjugation.[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),

, -

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic) and MS (ESI+).[1]

-

Self-Validation Check: Calculate the Relative Response Factor (RRF) of the elimination product. Because it is conjugated, it will absorb more strongly than the parent. If you assume RRF=1, you will overestimate degradation.[1]

Storage & Handling Strategy

Based on the thermodynamic profile derived above, the following storage controls are mandatory to arrest the transition to lower-energy states:

-

Exclusion of Base: Even weak bases (like glass surface alkalinity) can catalyze the elimination of HBr.[1] Use silylated glass or high-density polyethylene (HDPE) containers.

-

Photon Shielding: Amber glassware is non-negotiable due to the aryl-bromide lability.[1]

-

Low Temperature: Store at

. The elimination reaction has a high activation energy (

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10103471, 3-Bromopyrrolidin-2-one (Analogous Core).[1] Retrieved from [Link]

-

International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1] Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis and Reactivity of alpha-Bromoketones and Lactams. Retrieved from [Link]

A Comprehensive Technical Guide to the Structural Elucidation of 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one: An Integrated Crystallographic and Computational Approach

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide outlines a robust, multi-faceted strategy for the definitive structural characterization of 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one. As of the latest literature review, a published crystal structure for this specific molecule is not available, presenting a unique opportunity for novel research.[1] This document, therefore, serves as both a forward-looking experimental blueprint and a repository of established best practices, drawing upon analogous structures and state-of-the-art methodologies.

The pyrrolidinone core is a privileged scaffold in medicinal chemistry, and understanding the precise three-dimensional arrangement of its derivatives is paramount for structure-activity relationship (SAR) studies and rational drug design.[2] The introduction of bromine atoms at the 3-position of the pyrrolidinone ring and the 4-position of the N-phenyl substituent is expected to significantly influence the molecule's electronic properties, crystal packing, and intermolecular interactions. This guide provides the in-depth, field-proven insights necessary to fully elucidate these structural nuances.

Part 1: Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a high-resolution crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The choices made in this initial phase are critical and directly impact the quality of the final structural model.

Proposed Synthetic Pathway

A plausible synthetic route to 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one would involve the bromination of a suitable precursor. A logical starting material is 1-(4-bromophenyl)pyrrolidin-2-one.[3][4] The synthesis can be envisioned as a two-step process:

-

Synthesis of 1-(4-bromophenyl)pyrrolidin-2-one: This can be achieved through a Buchwald-Hartwig amination or an Ullmann condensation between 4-bromoaniline and γ-butyrolactone.

-

α-Bromination of the Pyrrolidinone Ring: The selective bromination at the 3-position can be accomplished using a brominating agent such as N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or an acid catalyst.

A detailed experimental protocol for this proposed synthesis is provided below.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1-(4-bromophenyl)pyrrolidin-2-one

-

To a solution of 4-bromoaniline (1.0 eq) in a suitable solvent (e.g., toluene or dioxane), add γ-butyrolactone (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), and a suitable ligand (e.g., Xantphos, 4 mol%).

-

Add a base (e.g., Cs2CO3, 2.0 eq) and reflux the mixture under an inert atmosphere (N2 or Ar) for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture, filter through celite, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-(4-bromophenyl)pyrrolidin-2-one.

Step 2: Synthesis of 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one

-

Dissolve 1-(4-bromophenyl)pyrrolidin-2-one (1.0 eq) in a suitable solvent (e.g., CCl4 or CH2Cl2).

-

Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN) or an acid catalyst (e.g., p-toluenesulfonic acid).

-

Reflux the mixture and monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture, wash with an aqueous solution of Na2S2O3 and brine, and dry the organic layer over Na2SO4.

-

Concentrate the organic layer under reduced pressure and purify the crude product by recrystallization or column chromatography to yield the title compound.

Crystallization: The Art and Science of Single Crystal Growth

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. A variety of techniques should be employed to find the optimal crystallization conditions.

Recommended Crystallization Techniques:

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) and allow the solvent to evaporate slowly in a loosely capped vial.

-

Vapor Diffusion (Liquid-Liquid): Create a saturated solution of the compound in a good solvent and place it in a sealed container with a larger volume of a poor solvent (an "anti-solvent"). The slow diffusion of the anti-solvent into the solution can induce crystallization.

-

Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

Part 2: X-ray Crystallography: Unveiling the Molecular Architecture

Once suitable single crystals are obtained, X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule.

Data Collection and Processing

A high-quality single crystal should be mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. Data collection is performed using a modern diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).[5]

Key Data Collection Parameters:

-

Crystal System and Space Group: Determined from the diffraction pattern.

-

Unit Cell Dimensions: The dimensions of the repeating unit of the crystal lattice.

-

Resolution: A measure of the level of detail in the electron density map.

The collected diffraction data are then processed, which involves integration of the reflection intensities, correction for experimental factors (e.g., absorption), and merging of equivalent reflections.

Structure Solution and Refinement

The processed data are used to solve the crystal structure, typically using direct methods or Patterson methods. This initial solution provides a rough model of the molecule's structure. The model is then refined using full-matrix least-squares methods to improve the agreement between the calculated and observed diffraction data.[6]

Refinement involves adjusting:

-

Atomic coordinates

-

Anisotropic displacement parameters (describing the thermal motion of atoms)

-

Occupancies (if there is disorder)

The quality of the final refined structure is assessed using metrics such as the R-factor and the goodness-of-fit.

Data Presentation

The crystallographic data should be summarized in a standardized table. While experimental data for the title compound is not yet available, a template for such a table is provided below, with placeholder values.

| Parameter | Value (Hypothetical) |

| Chemical Formula | C10H9Br2NO |

| Formula Weight | 318.99 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.3 |

| β (°) | 98.5 |

| Volume (ų) | 1215 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.74 |

| Absorption Coefficient (mm⁻¹) | 6.5 |

| F(000) | 624 |

| Crystal Size (mm³) | 0.2 x 0.15 x 0.1 |

| θ range for data collection (°) | 2.0 to 28.0 |

| Reflections collected | 10500 |

| Independent reflections | 2800 [R(int) = 0.04] |

| Final R indices [I > 2σ(I)] | R1 = 0.035, wR2 = 0.085 |

| R indices (all data) | R1 = 0.045, wR2 = 0.090 |

| Goodness-of-fit on F² | 1.05 |

Part 3: Molecular Geometry and Intermolecular Interactions: From Structure to Function

The refined crystal structure provides a wealth of information about the molecule's geometry, conformation, and how it interacts with its neighbors in the solid state.

Analysis of Molecular Geometry

Key geometric parameters to be analyzed include:

-

Bond Lengths and Angles: These should be compared to standard values and to those of structurally related compounds.

-

Torsion Angles: These describe the conformation of the molecule, particularly the puckering of the pyrrolidinone ring and the relative orientation of the phenyl ring. The pyrrolidinone ring is expected to adopt a twisted or envelope conformation.[7][8]

-

Planarity: The planarity of the phenyl ring and the amide group should be assessed.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is governed by a network of intermolecular interactions. For 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one, the following interactions are anticipated to be significant:

-

Hydrogen Bonding: While there are no classic hydrogen bond donors, weak C-H···O hydrogen bonds involving the carbonyl oxygen are likely.[9][10]

-

Halogen Bonding: The bromine atoms can act as halogen bond donors, interacting with the carbonyl oxygen or the π-system of the phenyl ring of neighboring molecules.

-

π-π Stacking: The bromophenyl rings may engage in π-π stacking interactions.

-

van der Waals Forces: These ubiquitous forces will also contribute to the overall crystal packing.

A detailed analysis of these interactions can be performed using software such as Mercury, and a Hirshfeld surface analysis can provide a quantitative breakdown of the different types of intermolecular contacts.[7][10]

Part 4: Computational Modeling: A Powerful Complement to Experimental Data

In the absence of experimental data, and as a valuable tool for corroboration, computational modeling can provide significant insights into the molecular geometry and electronic properties of 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one.

Density Functional Theory (DFT) Calculations

DFT calculations can be used to:

-

Optimize the Molecular Geometry: This provides a theoretical model of the molecule's structure in the gas phase, which can be compared to the experimental crystal structure.

-

Calculate Vibrational Frequencies: These can be compared to experimental IR and Raman spectra to confirm the structure.

-

Determine Electronic Properties: Molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and Mulliken charge distributions can be calculated to understand the molecule's reactivity and intermolecular interaction potential.

Recommended DFT Methodology:

-

Functional: B3LYP or M06-2X

-

Basis Set: 6-311++G(d,p) or a larger basis set for higher accuracy.

Part 5: Visualizations and Workflows

Clear visualizations are essential for understanding complex structural information.

Experimental and Analytical Workflow

Caption: Integrated workflow for the structural elucidation of 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one.

Molecular Structure with Key Interactions

Sources

- 1. PubChemLite - 3-bromo-1-(4-bromophenyl)pyrrolidin-2-one (C10H9Br2NO) [pubchemlite.lcsb.uni.lu]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. PubChemLite - 1-(4-bromophenyl)pyrrolidin-2-one (C10H10BrNO) [pubchemlite.lcsb.uni.lu]

- 4. 1-(4-BROMOPHENYL)-2-PYRROLIDINONE | 7661-32-7 [chemicalbook.com]

- 5. Crystallization and preliminary X-ray diffraction analysis of the BRPF1 bromodomain in complex with its H2AK5ac and H4K12ac histone-peptide ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. Ab-initio molecular geometry and normal coordinate analysis of pyrrolidine molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

synthesis protocol for 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one from 4-bromoaniline

Application Note & Synthesis Protocol

Topic: High-Yield Synthesis of 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one from 4-Bromoaniline

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one, a valuable building block in medicinal chemistry and materials science. The synthesis commences with a copper-catalyzed N-arylation of 2-pyrrolidinone with 4-bromoaniline to yield the intermediate, 1-(4-bromophenyl)pyrrolidin-2-one. This is followed by a selective free-radical bromination at the C3 position of the pyrrolidinone ring using N-Bromosuccinimide (NBS). This guide offers detailed, step-by-step instructions, mechanistic insights, characterization data, and troubleshooting advice tailored for researchers in organic synthesis and drug development.

Introduction: Significance of N-Aryl Pyrrolidinones

The N-aryl pyrrolidinone scaffold is a privileged structure in modern pharmacology and chemical synthesis. Its derivatives are known to exhibit a wide range of biological activities, including anti-cancer, anti-hypoxic, and neuroprotective properties. The specific molecule, 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one, incorporates two reactive bromine sites, making it a highly versatile intermediate for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) at the phenyl ring and nucleophilic substitution at the pyrrolidinone ring. This dual reactivity allows for the construction of complex molecular architectures from a single, accessible precursor.

This protocol details a reliable and scalable synthesis route designed to provide high yields and purity, addressing the need for robust methods in both academic and industrial research settings.

Overall Synthetic Scheme

The synthesis is performed in two distinct stages:

Step 1: N-Arylation (Ullmann Condensation)

Step 2: α-Bromination of the Lactam

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from starting materials to the purified final product.

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one

Ticket ID: PUR-LCT-3BR-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Subject: Recrystallization Protocol & Troubleshooting for Alpha-Halo Lactams

Executive Summary

You are attempting to purify 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one . This molecule presents a specific set of challenges due to the

This guide prioritizes thermal stability and phase control to prevent the common "oiling out" phenomenon associated with

Part 1: Solvent System Selection (The Thermodynamics)

The success of your recrystallization depends on balancing polarity. Your molecule has a lipophilic domain (the dibromo-aryl system) and a polar domain (the lactam).

Recommended Solvent Systems

| System Class | Solvents (Ratio v/v) | Suitability | Notes |

| Primary (Protic) | Ethanol (95%) or IPA | High | Best for removing inorganic salts (if coming from bromination). Warning: Prolonged boiling may cause solvolysis. |

| Binary (Standard) | EtOAc / Hexanes (1:3 to 1:5) | High | Excellent for removing non-polar tars. Safer for thermal stability. |

| Binary (Polar) | DCM / Hexanes | Medium | Use only if solubility in EtOAc is too low. Requires careful evaporation (DCM boils low). |

| Alternative | Butanone / Methanol | Specific | Cited in patent literature for related |

Solubility Profile Prediction

-

Water: Insoluble (Product will crash out immediately, likely as an oil).

-

Diethyl Ether: Moderate solubility.

-

Chloroform/DCM: High solubility.

Part 2: The Recrystallization Protocol

Safety Warning: This compound is an alkylating agent. Wear double nitrile gloves and work in a fume hood.

Step-by-Step Methodology

-

Dissolution (The "Minimum Hot" Rule):

-

Place crude solid in an Erlenmeyer flask.

-

Add Ethyl Acetate (EtOAc) slowly while heating to 60°C (do not exceed 70°C to prevent HBr elimination).

-

Scientist's Note: If the solid contains inorganic salts (e.g., NaBr from synthesis), they will not dissolve. This is normal.

-

-

Hot Filtration (Crucial Step):

-

If insoluble particles remain (salts/polymerized tars), filter the hot solution through a pre-warmed glass funnel with a fluted filter paper.

-

Why? Nucleation sites on dust/salts cause premature precipitation of impurities.

-

-

The Anti-Solvent Addition (For Binary Systems):

-

Keep the EtOAc solution warm. Slowly add Hexanes (or Heptane) dropwise.

-

Stop immediately when a persistent cloudiness (turbidity) appears.

-

Add 1-2 drops of EtOAc to clear the solution back to transparency.

-

-

Controlled Cooling:

-

Wrap the flask in a towel or place it in a Dewar flask to cool to room temperature over 2-3 hours.

-

Do not plunge into an ice bath immediately. Rapid cooling induces "oiling out" (Liquid-Liquid Phase Separation).

-

-

Collection:

-

Filter crystals via vacuum filtration (Buchner funnel).

-

Wash with cold Hexanes.

-

Dry under high vacuum (< 40°C).

-

Part 3: Troubleshooting (FAQ)

Q1: My product is "oiling out" (forming a sticky gum instead of crystals). Why?

A: This is the most common issue with

The Fix:

-

Re-heat the mixture until the oil dissolves.

-

Seed it: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod at the air-liquid interface.[1]

-

Slow down: Insulate the flask more heavily.

-

Change Solvent: Switch to Ethanol/Water . Dissolve in warm Ethanol, add water until turbid, then cool. The higher polarity difference sometimes forces a lattice structure over an oil.

Q2: The crystals are turning yellow/brown upon drying.

A: This indicates dehydrohalogenation . You are losing HBr to form the unsaturated byproduct (1-(4-bromophenyl)-1,5-dihydro-2H-pyrrol-2-one).

-

Cause: Excessive heating during recrystallization or acidic residues.

-

Fix: Add a trace amount of solid

during the dissolution step to neutralize trace acid, or keep the temperature below 50°C.

Q3: Low recovery yield (<50%).

A: The product is likely too soluble in the "good" solvent.

-

Fix: Analyze the mother liquor via TLC. If the spot is significant, concentrate the mother liquor and run a second "crop" of crystallization.[2] Note: The second crop is usually less pure.

Part 4: Impurity & Logic Visualization

Workflow: The Decision Matrix

Figure 1: Logic flow for the purification process, highlighting the critical intervention point for oiling out.[3]

Impurity Fate Mapping

Figure 2: Fate of common impurities during the recrystallization process. Note that elimination byproducts usually remain in the mother liquor due to higher solubility.

References

- Process for the preparation of 3-aryl-3-hydroxypyrrolidines. (German Patent DE1144279B). Google Patents. Retrieved from (Demonstrates recrystallization of N-aryl-pyrrolidines using Butanone/Methanol and IPA systems).

-

Troubleshooting - Oiling Out. Chemistry LibreTexts. Retrieved from [Link]

- Synthesis of N-aryl pyrollo-quinolines.Journal of Chemical and Pharmaceutical Research, 2012, 4(4):2071-2076.

-

PubChem Compound Summary: 3-Bromopyrrolidin-2-one. National Center for Biotechnology Information. Retrieved from [Link] (Physicochemical property baseline).

Sources

minimizing elimination side products in 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one reactions

The Mechanistic Landscape: Diagnosis & Causality

The Issue:

Users reacting 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one (1) with nucleophiles (e.g., morpholine, azide, amines) frequently report high yields of the

The Root Cause:

This is a classic competition between Bimolecular Nucleophilic Substitution (

The 3-bromo-

-

Acidity of

-Protons: The C3-proton is acidified by the adjacent carbonyl and the electron-withdrawing bromine. However, the elimination usually involves the abstraction of the -

Ring Strain & Sterics: The 5-membered ring forces a semi-rigid conformation. If the nucleophile acts as a base (even a weak one) and steric hindrance prevents easy access to the antibonding orbital of the C-Br bond, the reagent will simply strip a proton from C4, leading to the thermodynamically stable conjugated alkene (elimination).

-

N-Aryl Effect: The 4-bromophenyl group on the nitrogen is electron-withdrawing. This pulls electron density from the ring, increasing the acidity of the ring protons and stabilizing the transition state for elimination.

Visualizing the Pathway Competition

The following diagram illustrates the bifurcation point where your reaction yield is lost.

Figure 1: Mechanistic bifurcation showing the competition between substitution (

Troubleshooting Protocol: Variable Control

To suppress the formation of the unsaturated lactam, you must systematically control three variables: Basicity , Solvent Polarity , and Temperature .

Variable 1: Basicity vs. Nucleophilicity

The most common error is using a reagent that is too basic relative to its nucleophilicity.

| Reagent Class | Example | Risk Level | Recommendation |

| Hard Bases | NaOH, KOH, t-BuOK | CRITICAL | Avoid. These will almost exclusively drive E2 elimination due to high basicity and low softness. |

| Amines | Morpholine, Piperidine | HIGH | These act as both base and nucleophile. If used in excess (as solvent), elimination increases. Use stoichiometric amounts (1.1 eq) with a non-nucleophilic scavenger. |

| Soft Nucleophiles | NaN | LOW | Ideal for |

| Inorganic Buffers | K | MODERATE | Use K |

Variable 2: Solvent Selection

Solvent choice stabilizes specific transition states.

-

Avoid: Pure Ethanol/Methanol at reflux. While protic solvents can solvate the leaving group (Br-), high temperatures in alcohols often promote solvolysis/elimination.

-

Preferred: Acetonitrile (MeCN) or THF .

-

Why? MeCN is polar aprotic, supporting

ionization without the extreme solvation of anions seen in DMSO/DMF, which can sometimes make bases "naked" and hyper-reactive (promoting E2).

-

-

Note on DMF/DMSO: These are excellent for

but dangerous if your nucleophile is basic. If using DMF, keep temperature < 25°C .

Variable 3: Temperature

Elimination (

-

Rule of Thumb: Every 10°C increase generally doubles the reaction rate, but it disproportionately accelerates the elimination pathway in this specific scaffold.

-

Protocol: Start at 0°C . Warm to Room Temperature (RT) only if reaction monitoring (TLC/LCMS) shows no conversion after 2 hours. Never reflux unless necessary.

Optimized Experimental Protocol

Scenario: Synthesis of 1-(4-bromophenyl)-3-morpholinopyrrolidin-2-one (Common intermediate).

Standard (Flawed) Method:

-

Reagents: 3-Bromo-lactam + Excess Morpholine (5 eq).

-

Conditions: Reflux in Ethanol.

-

Result: ~40% Elimination product.

Optimized (Recommended) Method:

-

Preparation: Dissolve 1.0 eq of 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one in anhydrous Acetonitrile (MeCN) (0.1 M concentration).

-

Base Control: Add 1.1 eq of Morpholine (Nucleophile).[1]

-

Scavenger: Add 1.2 eq of Sodium Bicarbonate (NaHCO

) or Diisopropylethylamine (DIPEA) .-

Scientist Note: DIPEA is bulky; it scavenges the HBr formed but is too sterically hindered to abstract the ring proton efficiently, minimizing E2.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to 20°C .

-

Monitoring: Check LCMS. If elimination product > 5%, cool back to 0°C and dilute the reaction mixture (dilution disfavors bimolecular elimination slightly more than substitution in some solvent cages).

Troubleshooting Decision Tree

Use this logic flow to diagnose your current failed batch.

Figure 2: Diagnostic decision tree for minimizing elimination side products.

Frequently Asked Questions (FAQ)

Q1: Can I use catalytic KI (Finkelstein conditions) to speed up the substitution?

-

Answer: Yes, this is an excellent strategy. Adding 10 mol% Potassium Iodide (KI) converts the alkyl bromide to an alkyl iodide in situ. The C-I bond is weaker and the Iodide is a better leaving group, accelerating the

rate without significantly increasing the

Q2: I see the elimination product forming on the TLC plate during workup. Why?

-

Answer: The elimination might be happening during workup, not the reaction. If you quench with a strong basic aqueous solution (like 1M NaOH) while unreacted starting material remains, you will induce elimination in the separatory funnel.

-

Fix: Quench with saturated NH

Cl or dilute acid to neutralize any excess base immediately.

Q3: Why is the N-(4-bromophenyl) group making this harder?

-

Answer: The phenyl ring acts as an electron sink (induction). This makes the protons on the lactam ring more acidic compared to a simple N-alkyl lactam. It stabilizes the developing negative charge in the transition state of the elimination reaction.

References

-

Mechanistic Competition: Master Organic Chemistry. Substitution vs Elimination Reactions. Retrieved from

-

Lactam Synthesis Context: World Journal of Pharmaceutical Sciences. Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one (Apixaban Intermediate). (Note: Analogous chemistry regarding morpholine addition to halo-lactams). Retrieved from

-

Elimination Product Characterization: National Institutes of Health (PMC). Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one and related elimination byproducts. Retrieved from

-

pKa Data: Bordwell pKa Table (Acidity in DMSO). Retrieved from

Sources

Technical Support Center: Resolving Solubility Issues of 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one in Aqueous Media

Welcome to the technical support guide for 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and resolve these solubility issues, ensuring the integrity and reproducibility of your experiments.

Introduction: Understanding the Challenge

3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one is a molecule characterized by a pyrrolidin-2-one core with two bromine substitutions on the phenyl rings. This structure confers significant hydrophobicity, leading to poor solubility in aqueous media. A high predicted LogP value of 2.9 further indicates its lipophilic nature, which is a primary driver of its low aqueous solubility[1][2]. Inadequate dissolution can lead to inaccurate results in biological assays, hinder formulation development, and ultimately impact the reliability of your research.

This guide will walk you through a logical progression of solubilization strategies, from simple co-solvent systems to more complex formulation approaches. Each section explains the scientific principles behind the method, provides step-by-step protocols, and offers expert insights to help you make informed decisions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I've just started working with 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one and it won't dissolve in my aqueous buffer. Where should I begin?

A1: Start with a Co-Solvent System.

For initial experiments and in vitro assays, using a water-miscible organic solvent (a co-solvent) is the most direct approach to increase the solubility of a hydrophobic compound.[3][4] Co-solvents work by reducing the polarity of the aqueous medium, thereby decreasing the interfacial tension between the solvent and the hydrophobic solute.[]

Recommended Starting Co-solvents:

-

Dimethyl Sulfoxide (DMSO): The most common starting point due to its strong solubilizing power for a wide range of compounds.

-

Ethanol: A less toxic alternative to DMSO, suitable for many cell-based assays.[4]

-

Polyethylene Glycol 400 (PEG 400): A non-volatile and less cytotoxic option.[]

Experimental Protocol: Preparing a Stock Solution with a Co-Solvent

-

Preparation of a High-Concentration Stock:

-

Weigh out a precise amount of 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one.

-

Add a minimal volume of your chosen co-solvent (e.g., DMSO) to completely dissolve the compound. Aim for a high concentration (e.g., 10-50 mM) to minimize the final percentage of the co-solvent in your working solution.

-

Gently vortex or sonicate if necessary to ensure complete dissolution.

-

-

Dilution into Aqueous Medium:

-

Serially dilute the stock solution into your aqueous buffer to achieve the desired final concentration.

-

Crucial Step: Add the stock solution to the buffer while vortexing the buffer. This rapid mixing helps to prevent the compound from precipitating out of the solution.

-

Troubleshooting Tip: If you observe precipitation upon dilution, it indicates that the final concentration of the co-solvent is insufficient to maintain the solubility of your compound. You may need to either decrease the final concentration of your compound or consider an alternative solubilization strategy.

Q2: My compound precipitates out of the co-solvent/buffer mixture, or the required co-solvent concentration is toxic to my cells. What is the next step?

A2: Employ Surfactants for Micellar Solubilization.

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC).[6] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one can be encapsulated within the hydrophobic core, effectively solubilizing it in the aqueous medium.[7][8]

Commonly Used Surfactants in Research:

| Surfactant | Type | Typical Concentration | Notes |

| Polysorbate 20 (Tween® 20) | Non-ionic | 0.01% - 0.1% (v/v) | Widely used, generally low toxicity. |

| Polysorbate 80 (Tween® 80) | Non-ionic | 0.01% - 0.1% (v/v) | Similar to Tween 20, may be more effective for some compounds.[9] |

| Cremophor® EL | Non-ionic | 0.01% - 0.1% (v/v) | Effective solubilizer but has been associated with some biological side effects.[10] |

| Pluronic® F-68 | Non-ionic | 0.02% - 0.2% (w/v) | A block copolymer with good solubilizing capacity and low toxicity.[9] |

Experimental Protocol: Solubilization using Surfactants

-

Prepare a Surfactant-Containing Buffer:

-

Add the desired concentration of the surfactant to your aqueous buffer.

-

Ensure the surfactant is fully dissolved. Gentle warming may be required for some surfactants.

-

-

Prepare the Compound Stock Solution:

-

Dissolve the 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one in a small amount of a suitable organic solvent (like ethanol or DMSO) to create a concentrated stock solution.

-

-

Dilution into Surfactant Solution:

-

While vortexing the surfactant-containing buffer, slowly add the compound's stock solution to reach the final desired concentration.

-

The surfactant micelles will encapsulate the compound as it is introduced into the aqueous environment.

-

Q3: I need a formulation for in vivo studies, and the use of co-solvents and surfactants is limited. Are there other options?

A3: Utilize Cyclodextrins to Form Inclusion Complexes.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11] They can encapsulate hydrophobic "guest" molecules, like 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one, within their cavity, forming a water-soluble "inclusion complex".[12][13] This method is widely used in pharmaceutical formulations to enhance the solubility and bioavailability of poorly soluble drugs.[14][15]

Recommended Cyclodextrins:

-

Hydroxypropyl-β-cyclodextrin (HP-β-CD): Commonly used due to its high aqueous solubility and low toxicity.[16]

-

Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another highly soluble and safe option, often used in parenteral formulations.

Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex

-

Prepare the Cyclodextrin Solution:

-

Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in your aqueous vehicle (e.g., saline) to the desired concentration (e.g., 10-40% w/v).

-

-

Add the Compound:

-

Add the powdered 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one directly to the cyclodextrin solution.

-

-

Facilitate Complexation:

-

Stir or shake the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

-

Sonication can be used to expedite the process.

-

-

Remove Undissolved Compound:

-

After the incubation period, centrifuge the solution at high speed to pellet any undissolved compound.

-

Filter the supernatant through a 0.22 µm filter to obtain a clear, particle-free solution of the complex.

-

Visualization of Solubilization Strategies

Caption: A troubleshooting workflow for solubilizing 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one.

Q4: Is pH adjustment a viable strategy for this compound?

A4: Unlikely to be effective.

The strategy of adjusting pH to improve solubility is primarily effective for ionizable compounds, i.e., those with acidic or basic functional groups.[17][18] By changing the pH of the solution, one can shift the equilibrium towards the more soluble ionized form of the drug. 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one is a neutral molecule lacking readily ionizable groups. Therefore, altering the pH of the aqueous medium is not expected to significantly impact its solubility.

Summary of Recommended Approaches

| Method | Mechanism | Advantages | Disadvantages |

| Co-solvents | Reduces solvent polarity[3] | Simple, quick for initial screening[17] | Potential for cytotoxicity, precipitation upon dilution[19] |

| Surfactants | Micellar encapsulation[7] | High solubilizing capacity, can improve stability[20] | Can interfere with some assays, potential for toxicity[6] |

| Cyclodextrins | Inclusion complex formation[11] | Low toxicity, suitable for in vivo use, enhances bioavailability[13] | Higher cost, requires longer preparation time |

Concluding Remarks

Resolving the solubility of poorly water-soluble compounds like 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one is a common yet critical challenge in research and development. A systematic approach, beginning with simple co-solvent systems and progressing to more sophisticated methods like surfactant or cyclodextrin formulations as needed, will enable you to obtain reliable and reproducible experimental results. Always consider the context of your experiment—whether it is a high-throughput screen, a cell-based assay, or an in vivo study—when selecting the most appropriate solubilization strategy.

This guide is intended to provide a strong foundation for your work. Should you continue to face challenges, further formulation development, such as creating solid dispersions or lipid-based delivery systems, may be necessary.[21][22]

References

- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review.

- Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis.

- Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research.

- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.

- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic

- Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC.

- Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today.

- Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC.

- Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.

- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher.

- Cosolvent. Wikipedia.

- A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021, May 31). Brieflands.

- Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2025, July 20). MDPI.

- Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly W

- Drug Solubility: Importance and Enhancement Techniques. PMC.

- Cyclodextrin Inclusion Compounds. CD Bioparticles.

- New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. (2022, November 16). Taylor & Francis.

- Strategies for formulating and delivering poorly w

- A recent overview of surfactant–drug interactions and their importance. (2023, June 12). RSC Publishing.

- The Role of Surfactants in Solubilization of Poorly Soluble. (2024, December 19). JOCPR.

- Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020, December 7).

- Hi, can anyone tell me how to dissolve a hydrophobic compound..? (2017, March 14).

- pH Adjustment and Co-Solvent Optimiz

- Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.

- Solubility enhancement techniques: A comprehensive review. (2023, March 13).

- 3-Bromopyrrolidin-2-one. PubChem.

- 3-bromo-1-(4-bromophenyl)pyrrolidin-2-one. PubChemLite.

- Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology.

- PH adjustment: Significance and symbolism. (2026, January 7).

- 1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one Properties. (2025, October 15). EPA.

- 3-Bromo-1-phenylpyrrolidin-2-one. PubChem.

- 3-Bromo-1-(4-bromophenyl)propan-1-one. Sigma-Aldrich.

- Solubility Profile of N-(4-bromophenyl)-4-nitroaniline: A Technical Overview. Benchchem.

- 3-bromo-1-(4-chlorophenyl)pyrrolidin-2-one. PubChemLite.

- Solubility of 4-bromo aniline in solvents? : r/chemhelp. (2021, January 27). Reddit.

Sources

- 1. PubChemLite - 3-bromo-1-(4-bromophenyl)pyrrolidin-2-one (C10H9Br2NO) [pubchemlite.lcsb.uni.lu]

- 2. PubChemLite - 3-bromo-1-(4-chlorophenyl)pyrrolidin-2-one (C10H9BrClNO) [pubchemlite.lcsb.uni.lu]

- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]

- 4. Cosolvent - Wikipedia [en.wikipedia.org]

- 6. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asianpharmtech.com [asianpharmtech.com]

- 8. researchgate.net [researchgate.net]

- 9. ijmsdr.org [ijmsdr.org]

- 10. researchgate.net [researchgate.net]

- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cyclodextrin Inclusion Compounds - CD Bioparticles [cd-bioparticles.net]

- 14. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. tandfonline.com [tandfonline.com]

- 17. wjbphs.com [wjbphs.com]

- 18. wisdomlib.org [wisdomlib.org]

- 19. hilarispublisher.com [hilarispublisher.com]

- 20. jocpr.com [jocpr.com]

- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 22. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Definitive Guide: HPLC Method Validation for 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one

Topic: HPLC Method Validation for Purity of 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the synthesis of anticoagulant intermediates like 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one (CAS: 1105187-44-7), achieving high purity is non-negotiable. The presence of structurally similar impurities—specifically the unreacted starting material (Des-bromo) and over-brominated byproducts—poses a significant chromatographic challenge.